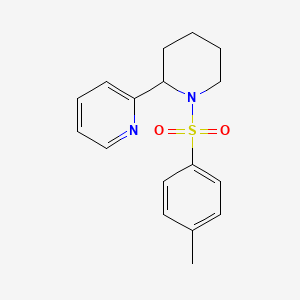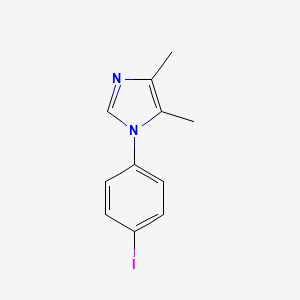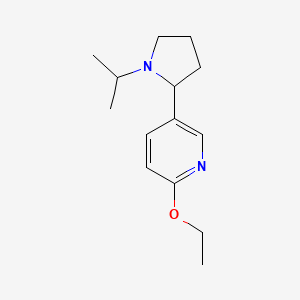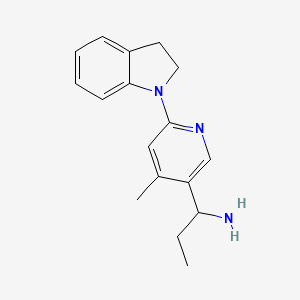
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is a synthetic organic compound that features a unique structure combining an indoline moiety with a pyridine ring
準備方法
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring is formed through reduction reactions.
Pyridine Ring Functionalization: The pyridine ring is functionalized with appropriate substituents, such as methyl groups, through alkylation reactions.
Coupling Reaction: The indoline and pyridine moieties are coupled using a suitable linker, such as a propan-1-amine group, through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and high-throughput techniques to increase yield and purity.
化学反応の分析
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or indoline rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of amine linkages.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
類似化合物との比較
Similar compounds to 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine include:
3-(Indolin-1-yl)propan-1-amine: This compound shares the indoline moiety but lacks the pyridine ring, making it less versatile in certain applications.
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for diverse applications.
特性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C17H21N3/c1-3-15(18)14-11-19-17(10-12(14)2)20-9-8-13-6-4-5-7-16(13)20/h4-7,10-11,15H,3,8-9,18H2,1-2H3 |
InChIキー |
FTVIQNUGSDEGRS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1C)N2CCC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



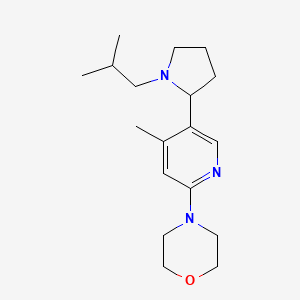


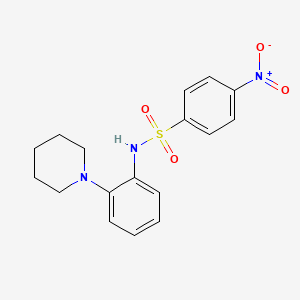
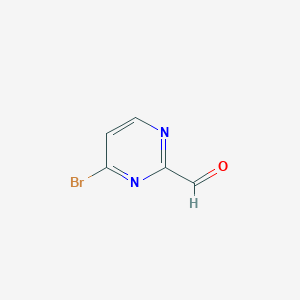
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)

